ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate with 2-(1H-pyrazol-5-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring would yield N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-[2-(1H-imidazol-5-yl)ethylamino]pyrimidine-5-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Ethyl 4-methyl-2-[2-(1H-triazol-5-yl)ethylamino]pyrimidine-5-carboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate is unique due to the specific arrangement of its pyrazole and pyrimidine rings, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both pyrazole and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-methyl-2-[2-(1H-pyrazol-5-yl)ethylamino]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-20-12(19)11-8-15-13(17-9(11)2)14-6-4-10-5-7-16-18-10/h5,7-8H,3-4,6H2,1-2H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMCYYJBBVPSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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